4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide
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Overview
Description
4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents in the treatment of diabetes
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The presence of functional groups such as the sulfonyl and nitro groups may influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exert a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable nitrating agent.
Urea Formation: The final step involves the reaction of the sulfonylated benzothiazole with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 1-(4-Methylbenzenesulfonyl)-3-(6-amino-1,3-benzothiazol-2-yl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Methylbenzenesulfonamide and 6-nitro-1,3-benzothiazole.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein functions.
Medicine: Potential use as a hypoglycemic agent or in the development of new therapeutic drugs.
Industry: Applications in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: Another sulfonylurea used as a hypoglycemic agent.
Glibenclamide: A more potent sulfonylurea with similar applications.
Benzothiazole Derivatives: Compounds with similar benzothiazole rings used in various chemical and biological applications.
Uniqueness
4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide is unique due to the combination of the sulfonylurea and benzothiazole moieties, which may confer distinct chemical and biological properties compared to other compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c1-9-2-5-11(6-3-9)26(23,24)18-14(20)17-15-16-12-7-4-10(19(21)22)8-13(12)25-15/h2-8H,1H3,(H2,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTOVLYVEMZUDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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